N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide

Description

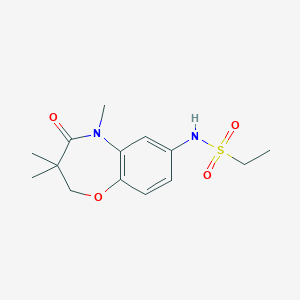

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural features include:

- Substituents: 3,3,5-trimethyl groups at positions 3 and 5 of the benzoxazepine core, and an ethane sulfonamide moiety at position 5.

- Conformation: The tetrahydrobenzoxazepine ring likely adopts a puckered conformation due to steric and electronic effects. Ring puckering can be quantified using Cremer-Pople parameters (amplitude q and phase angle φ), as defined for general monocyclic systems .

- Analytical Methods: Structural determination of such compounds often employs X-ray crystallography (e.g., SHELX software ) and NMR spectroscopy, complemented by computational modeling .

Properties

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-5-21(18,19)15-10-6-7-12-11(8-10)16(4)13(17)14(2,3)9-20-12/h6-8,15H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQVOTTYMCVVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Conformational Differences

*Predicted based on benzodiazepine analogs; oxygen’s electronegativity may alter puckering dynamics compared to nitrogen.

Key Findings from Comparative Studies

Ring Puckering :

- Benzodiazepines exhibit pseudorotation with phase angle (φ) determining puckering type (e.g., envelope, twist). For benzoxazepines, oxygen’s electronegativity may reduce puckering amplitude (q) compared to benzodiazepines .

- Example: Boat conformations in benzodiazepines (e.g., compound 7) are stabilized by exo-oriented N-acyl groups .

Substituent Effects: The ethane sulfonamide group in the target compound is bulkier than acyl/carbamoyl groups in analogs. This could favor exo orientations to minimize steric clashes, similar to N5-benzoyl derivatives in benzodiazepines .

Computational Validation :

- Semiempirical methods (AM1/PM3) accurately predict benzodiazepine conformations . Similar approaches could model the target compound’s stability, though oxygen’s lone pairs may require higher-level DFT calculations.

Research Implications

- Structural Dynamics : The target compound’s conformation may be more rigid than benzodiazepines due to methyl groups and sulfonamide bulk. Experimental validation via X-ray (using SHELX ) or dynamic NMR is needed.

- Biological Relevance : While activity data are absent in the evidence, conformational stability influences binding in related therapeutics (e.g., anxiolytics). Sulfonamide groups may enhance solubility compared to acyl analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide?

- Methodology : Multi-step synthesis typically involves cyclization of precursor benzoxazepine derivatives followed by sulfonamide coupling. Key steps include:

- Cyclization : Use of catalysts (e.g., Lewis acids) and controlled temperatures (80–120°C) to form the benzoxazepinone core .

- Sulfonylation : Reaction with ethanesulfonyl chloride in anhydrous conditions (e.g., DCM, 0–25°C) with a base like triethylamine to introduce the sulfonamide group .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC and NMR .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray Crystallography : For absolute configuration determination using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodology :

- Comparative Assay Standardization : Replicate assays under controlled conditions (e.g., enzyme kinetics with standardized substrates/pH) to isolate variables .

- Structural Analog Analysis : Compare activity of derivatives (e.g., allyl- or chloro-substituted analogs) to identify structure-activity relationships (SAR) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data variability across studies, accounting for differences in cell lines or dosing protocols .

Q. What experimental design considerations are critical for studying this compound’s enzyme inhibition mechanisms?

- Methodology :

- Kinetic Studies : Use Michaelis-Menten assays to determine inhibition constants (Ki) and mode (competitive/non-competitive) .

- Molecular Docking : Employ software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase), guided by X-ray crystallographic data .

- Control Groups : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and solvent controls to validate specificity .

Q. How can researchers assess the environmental fate and ecotoxicological impact of this compound?

- Methodology :

- Environmental Persistence Studies : Measure hydrolysis/photolysis rates under simulated conditions (pH 4–9, UV exposure) to estimate half-life .

- Biotic Transformation Assays : Use microbial cultures or plant models to track metabolic pathways (e.g., hydroxylation or sulfonamide cleavage) .

- Ecotoxicity Testing : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) to determine LC50/EC50 values .

Data Contradiction and Optimization

Q. What strategies are effective in optimizing reaction yields for large-scale synthesis of this compound?

- Methodology :

- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer, reducing side reactions .

- Catalyst Screening : Test alternatives (e.g., Pd/C vs. Raney Ni) for hydrogenation steps to improve selectivity .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent ratio) and maximize yield .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

- Methodology :

- SHELX Refinement : Use SHELXL with twin refinement options for handling twinned crystals, and validate via R-factor convergence (<5%) .

- Electron Density Maps : Analyze residual density to identify disordered solvent molecules or alternative conformers .

- Cross-Validation : Compare results with independent datasets or computational models (e.g., DFT-optimized geometries) .

Biological Activity and Mechanism

Q. What advanced techniques elucidate the compound’s interaction with biological targets like carbonic anhydrase?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) using immobilized enzyme .

- Cryo-EM : For structural insights into enzyme-inhibitor complexes at near-atomic resolution .

Q. How can SAR studies improve the compound’s pharmacokinetic properties?

- Methodology :

- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility, monitored via shake-flask assays .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., allyl oxidation) and design stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.